(2R)-2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid (2R)-2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid Selective, potent inhibitor of MMP-8; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 193808-18-3
VCID: VC0006170
InChI: InChI=1S/C17H17NO6S/c19-16(20)11-10-15(17(21)22)18-25(23,24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,20)(H,21,22)/t15-/m1/s1
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C17H17NO6S
Molecular Weight: 363.4 g/mol

(2R)-2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid

CAS No.: 193808-18-3

Inhibitors

VCID: VC0006170

Molecular Formula: C17H17NO6S

Molecular Weight: 363.4 g/mol

(2R)-2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid - 193808-18-3

CAS No. 193808-18-3
Product Name (2R)-2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid
Molecular Formula C17H17NO6S
Molecular Weight 363.4 g/mol
IUPAC Name (2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid
Standard InChI InChI=1S/C17H17NO6S/c19-16(20)11-10-15(17(21)22)18-25(23,24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,20)(H,21,22)/t15-/m1/s1
Standard InChIKey IQGHPUPMOUUHPP-OAHLLOKOSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N[C@H](CCC(=O)O)C(=O)O
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O
Description Selective, potent inhibitor of MMP-8; High Quality Biochemicals for Research Uses
Synonyms 2(R)-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid; Compound C; N-(4-Biphenylylsulfonyl)-D-glutamic acid
PubChem Compound 7257957
Last Modified Nov 11 2021
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